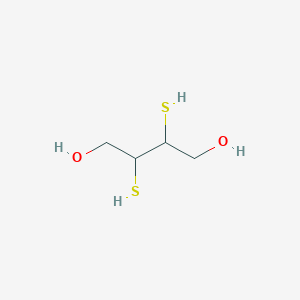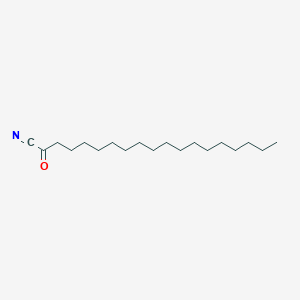
Octadecanoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecanoyl cyanide can be synthesized through several methods. One common approach involves the reaction of octadecanoic acid with a cyanating agent such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) under controlled conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine (TEA) to facilitate the formation of the cyanide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoyl cyanide undergoes various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids or amides.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octadecanoyl cyanide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of octadecanoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can form strong bonds with metal ions in enzymes, inhibiting their activity. This interaction can lead to various biochemical effects, including the disruption of metabolic pathways and cellular respiration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoyl cyanide: Similar structure but with a shorter carbon chain.
Dodecanoyl cyanide: Even shorter carbon chain, leading to different physical and chemical properties.
Octadecanoyl chloride: Similar structure but with a chloride group instead of a cyanide group.
Uniqueness
Octadecanoyl cyanide is unique due to its long carbon chain combined with the reactive cyanide group. This combination imparts distinct physical properties, such as higher melting and boiling points, and unique chemical reactivity compared to shorter-chain analogs or compounds with different functional groups.
Propriétés
Numéro CAS |
64985-87-1 |
|---|---|
Formule moléculaire |
C19H35NO |
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
octadecanoyl cyanide |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20/h2-17H2,1H3 |
Clé InChI |
NOFIWBGKLSDRHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


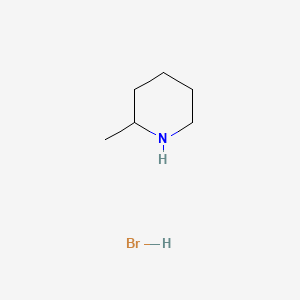
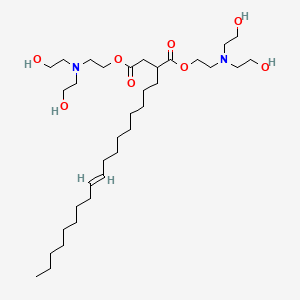
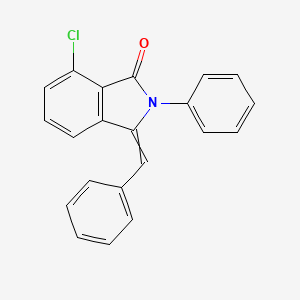
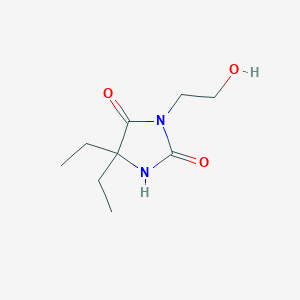
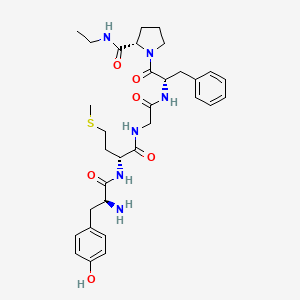


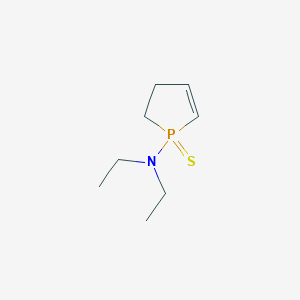
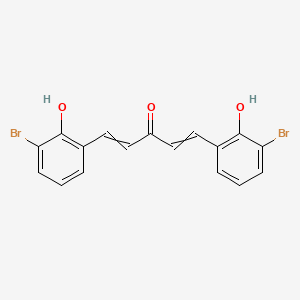

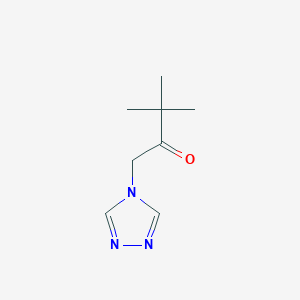
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)
![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)
